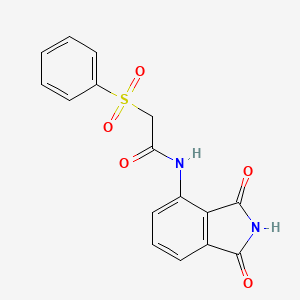

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Description

The compound 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide features a benzenesulfonyl group attached to an acetamide backbone, which is further linked to a 1,3-dioxo-isoindoline moiety. This structure is analogous to pharmaceuticals like Apremilast (), a PDE4 inhibitor used for psoriasis and psoriatic arthritis. However, the target compound lacks the ethoxy-methoxyphenyl and methylsulfonyl substituents present in Apremilast, suggesting differences in pharmacological activity and physicochemical properties.

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-N-(1,3-dioxoisoindol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S/c19-13(9-24(22,23)10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUOXXKLUAPKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves the reaction of benzenesulfonyl chloride with N-(1,3-dioxoisoindol-4-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoindoline-1,3-dione moiety may also contribute to the compound’s biological effects by interacting with cellular pathways involved in apoptosis or inflammation.

Comparaison Avec Des Composés Similaires

Core Structural Analog: Apremilast

- Structure : Apremilast (C₂₂H₂₄N₂O₇S, MW 460.5) contains a chiral center with a 3-ethoxy-4-methoxyphenyl group and methylsulfonyl ethyl side chain, critical for PDE4 inhibition .

- Absence of the ethoxy-methoxyphenyl group may reduce binding affinity to PDE4 but improve metabolic stability by eliminating vulnerable ether linkages .

Sulfonamide-Based Analogs

- Example: N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 651018-66-5, C₂₄H₂₅N₂O₄S): Features a dihydroindole sulfonyl group instead of benzenesulfonyl. The isopropylphenoxy acetamide tail may enhance lipophilicity and CNS penetration compared to the target compound .

- Activity : Sulfonamide derivatives often exhibit anti-inflammatory or kinase inhibitory activity, but substituents dictate selectivity. The benzenesulfonyl group in the target compound may favor TNF-α inhibition over PDE4 .

Isoindole Derivatives with Varied Substituents

- This derivative’s dioxopiperidine moiety may confer proteasome-targeting activity, diverging from the anti-inflammatory focus of the target .

Chlorinated and Alkyne-Substituted Analogs

- Example: 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide (CAS 1020956-98-2, C₁₃H₉ClN₂O₃): The chloro and alkyne groups reduce molecular weight (276.68 vs.

Pharmacological and Physicochemical Data Comparison

Physicochemical Notes:

- Apremilast’s chiral center is critical for PDE4 binding (IC₅₀ ~74 nM), while the target’s planar benzenesulfonyl group may shift selectivity toward other inflammatory pathways .

Research Findings and Implications

- Synthetic Accessibility : The benzenesulfonyl group can be introduced via sulfonylation of acetamide precursors, similar to methods for Apremilast’s methylsulfonyl group .

- Metabolic Stability : Apremilast’s ethoxy group is prone to oxidative metabolism, whereas the target compound’s benzenesulfonyl moiety may resist hepatic degradation, improving half-life .

- Toxicity Considerations : Sulfonamides are associated with hypersensitivity risks, but the isoindole dione core in the target compound may mitigate this by reducing sulfonamide-protein adduct formation .

Activité Biologique

The compound 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide represents a novel class of benzenesulfonamide derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes current research findings and evaluates the biological activity of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula for 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is , with a molecular weight of 414.4 g/mol. The structure includes a benzenesulfonyl group attached to an isoindoline moiety, which is known for its diverse pharmacological activities.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, a study on sulfonamide derivatives demonstrated that certain compounds inhibited carrageenan-induced edema in rats by over 90% at various time points . This suggests that 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide may possess comparable anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been well documented. In related studies, compounds showed varying degrees of activity against common pathogens such as E. coli, S. aureus, and P. aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL . The potential antimicrobial action of 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide warrants further investigation to establish its effectiveness against specific strains.

Anticancer Potential

The isoindoline structure is associated with anticancer activity due to its ability to interact with cellular targets involved in tumor progression. Research into similar compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The specific mechanisms through which 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide operates are still under investigation.

Case Studies

Several studies have focused on the synthesis and evaluation of benzenesulfonamide derivatives:

- Study on COX Inhibition : A recent study synthesized a series of N-benzenesulfonyl acetamides that were evaluated as COX inhibitors. Compounds demonstrated IC50 values as low as 0.011 µM for COX-2 inhibition . This indicates a strong potential for developing anti-inflammatory drugs based on this scaffold.

- Antimicrobial Screening : Another study evaluated the antimicrobial properties of various benzenesulfonamide derivatives against multiple bacterial strains. The results indicated that specific derivatives had significant activity against both Gram-positive and Gram-negative bacteria .

Data Summary Table

| Activity Type | Compound | IC50/MIC Values | Remarks |

|---|---|---|---|

| Anti-inflammatory | Various benzenesulfonamides | Up to 0.011 µM (COX-2) | High efficacy in reducing inflammation |

| Antimicrobial | 4a (against E. coli) | MIC = 6.72 mg/mL | Effective against multiple strains |

| Anticancer | Isoindoline derivatives | Variable | Potential for inhibiting cancer cell growth |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Multi-step synthesis : Begin with the preparation of the isoindole-1,3-dione core via condensation of phthalic anhydride derivatives with amines. Introduce the benzenesulfonyl group using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to avoid side reactions. Final acetamide formation can be achieved via coupling with activated acetic acid derivatives (e.g., acetyl chloride) .

- Optimization : Use Design of Experiments (DoE) to vary temperature (60–120°C), solvent polarity (DMF, THF, or dichloromethane), and stoichiometry. Monitor intermediates via TLC and HPLC to track purity. Purify via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm), isoindole-dione carbonyls (δ 165–175 ppm), and acetamide protons (δ 2.0–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~370–375 for C₁₆H₁₂N₂O₅S) and fragmentation patterns .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to resolve ambiguities in the compound’s molecular conformation, and what challenges arise during refinement?

- Methodology :

- Crystallization : Screen solvents (e.g., DMSO/water mixtures) and use slow evaporation to obtain single crystals. The benzenesulfonyl group may induce steric hindrance, requiring cryocooling (100 K) to stabilize the lattice .

- Refinement : Use SHELXL for structure solution. Challenges include modeling disorder in the sulfonyl group or isoindole ring. Apply restraints for thermal parameters and validate via R-factor convergence (<5%) .

Q. What strategies are recommended for investigating the compound’s mechanism of action, particularly if PDE4 inhibition is hypothesized (based on structural analogs like apremilast)?

- Methodology :

- In vitro PDE4 assays : Measure cAMP hydrolysis in recombinant PDE4 isoforms (e.g., PDE4B) using fluorescent substrates. Compare IC₅₀ values with apremilast (IC₅₀ = 74 nM) to assess relative potency .

- Cytokine profiling : Treat LPS-stimulated PBMCs and quantify TNF-α, IL-23, and IL-17 via ELISA. Apremilast reduces TNF-α by >50% at 10 µM; similar protocols apply here .

Q. How should researchers address contradictory bioactivity data (e.g., variable anticancer efficacy across cell lines)?

- Methodology :

- Dose-response normalization : Use Hill equation modeling to compare EC₅₀ values. Account for cell line-specific factors (e.g., metabolic activity via MTT assays) .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify differentially expressed targets (e.g., NF-κB or MAPK pathways) in responsive vs. resistant models .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetics and target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to PDE4 or sulfonyl-accepting enzymes. Prioritize poses with favorable ΔG values (< -7 kcal/mol) .

- ADME prediction : SwissADME or pkCSM can estimate logP (~2.5), solubility (LogS ~ -4), and CYP450 interactions. Compare with apremilast’s oral bioavailability (73%) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.